Molecular Size & Lipophilicity vs. Acetamide Homolog
The target compound contains a propanamide side chain (3-carbon backbone) compared to the acetamide homolog (2-carbon backbone), resulting in a molecular weight difference of +14.03 g/mol (171.24 vs. 157.21) . This additional methylene group is predicted to increase LogP by approximately +0.5 units, consistent with established Hansch π-values for aliphatic carbon extension [1]. The increased lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility relative to the shorter-chain analog. No experimental comparative solubility or LogP data are publicly available for this compound pair.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 171.24 g/mol; predicted LogP increment +0.5 vs acetamide homolog |
| Comparator Or Baseline | 2-(1-Hydroxycyclohexyl)acetamide (CAS 24446-51-3): MW 157.21 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol; predicted ΔLogP ≈ +0.5 |
| Conditions | Computational prediction based on Hansch fragment constants; no experimental confirmation available |
Why This Matters
The lipophilicity difference can affect membrane permeability and solubility in cell-based assays, making the propanamide preferable when higher LogP is desired for target engagement.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
